1-ethyl-3-nitro-1H-pyrazole
Overview
Description
1-Ethyl-3-nitro-1H-pyrazole is a compound with a molecular weight of 141.13 . It is a liquid at room temperature . The IUPAC name for this compound is 1-ethyl-3-nitro-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of 1-ethyl-3-nitro-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C5H7N3O2/c1-2-7-4-3-5(6-7)8(9)10/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
1-Ethyl-3-nitro-1H-pyrazole is a liquid at room temperature .Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives Pyrazole derivatives, closely related to 1-ethyl-3-nitro-1H-pyrazole, have been extensively studied. For instance, S. Naveen et al. (2021) synthesized and characterized a novel pyrazole derivative, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, providing insights into its antioxidant properties and structure through X-ray diffraction studies and DFT calculations (S. Naveen et al., 2021).
Structural Analysis and Spectroscopic Studies Another study focused on the structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound synthesized through a one-pot condensation reaction. This research by S. Viveka et al. (2016) included single-crystal X-ray diffraction and density functional theory calculations to understand the compound's electronic structure (S. Viveka et al., 2016).
Biological Activity and Pharmacophore Identification In 2020, A. Titi et al. identified the antitumor, antifungal, and antibacterial pharmacophore sites in pyrazole derivatives. Their study synthesized various pyrazole compounds and analyzed their structure and biological activities, confirming their potential in pharmacology (A. Titi et al., 2020).
Electrochemiluminescence and Metal Organic Frameworks A 2016 study by C. Feng et al. synthesized a series of transition metal complexes with pyrazolecarboxylic acids, including ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate. These complexes showed intense electrochemiluminescence (ECL) in solutions, indicating their potential in advanced material applications (C. Feng et al., 2016).
Corrosion Inhibition Studies P. Dohare et al. (2017) investigated the corrosion inhibition properties of pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, on mild steel. Their study showed significant efficiency in protecting against corrosion, relevant for industrial applications (P. Dohare et al., 2017).
Future Directions
Pyrazoles, including 1-ethyl-3-nitro-1H-pyrazole, continue to attract interest due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Future research will likely focus on developing new synthesis methods and exploring new applications for these compounds .
properties
IUPAC Name |
1-ethyl-3-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-7-4-3-5(6-7)8(9)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOWBWIASXSRFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588676 | |
Record name | 1-Ethyl-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-nitro-1H-pyrazole | |
CAS RN |
58793-46-7 | |
Record name | 1-Ethyl-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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